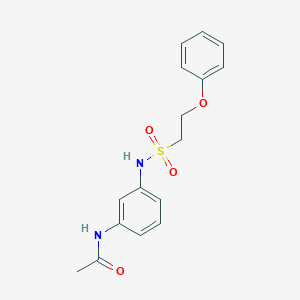

N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a phenoxyethyl group attached to a sulfonamide moiety, which is further connected to a phenylacetamide structure. Sulfonamides are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide typically involves the following steps:

Formation of Phenoxyethylsulfonamide: The initial step involves the reaction of phenoxyethylamine with a sulfonyl chloride to form phenoxyethylsulfonamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Coupling with Phenylacetamide: The phenoxyethylsulfonamide is then coupled with phenylacetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form amine derivatives.

Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenoxyethyl derivatives.

Aplicaciones Científicas De Investigación

Antiviral Applications

Recent studies have investigated the antiviral properties of compounds similar to N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide, particularly in targeting viral replication mechanisms. For instance, research focusing on N-phenyl-acetamides has shown promising results against viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of viruses such as SARS-CoV-2 and influenza .

Case Study: SARS-CoV-2 Inhibition

A study involving a library of acetamide derivatives demonstrated that specific compounds effectively inhibited the RdRp activity of SARS-CoV-2, suggesting that similar structures may also exhibit antiviral properties. The most effective candidates showed low cytotoxicity while maintaining strong antiviral activity .

Anticancer Potential

This compound has been explored for its anticancer properties. Compounds with similar structural motifs have been shown to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms.

Case Study: Anticancer Activity

In experimental settings, compounds resembling this compound demonstrated significant growth inhibition against various cancer cell lines. For example, a related compound showed percent growth inhibitions ranging from 51% to 86% across different cancer types .

Antibacterial Properties

The antibacterial efficacy of this compound and its analogs has also been a focus of research. These compounds are believed to disrupt bacterial cell wall synthesis, leading to cell lysis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl or sulfonamide groups can significantly influence biological activity.

| Modification Type | Effect on Activity |

|---|---|

| Substituent Variation | Alters binding affinity to biological targets |

| Chain Length Adjustments | Impacts pharmacokinetics and bioavailability |

| Functional Group Changes | Can enhance or reduce toxicity |

Mecanismo De Acción

The mechanism of action of N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide

- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide is unique due to the presence of the phenoxyethyl group, which can impart distinct chemical and biological properties compared to other sulfonamide derivatives. This structural feature may influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.

Actividad Biológica

N-(3-(2-phenoxyethylsulfonamido)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, analgesic, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique sulfonamide linkage and phenoxyethyl substitution, which may enhance its interaction with biological targets. Its molecular formula is C16H18N2O3S.

1. Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory effects of related acetamide compounds, suggesting that this compound may exhibit similar properties. For instance, derivatives like N-(2-hydroxy phenyl)acetamide have shown significant reductions in pro-inflammatory cytokines such as IL-1β and TNF-α in animal models of arthritis . This indicates that the sulfonamide moiety might contribute to the modulation of inflammatory pathways.

2. Analgesic Activity

Research on substituted acetamides has demonstrated their potential as analgesics. In a study assessing various acetamide derivatives for analgesic activity using the Eddy hot plate method, certain compounds showed effectiveness comparable to traditional analgesics like diclofenac . The structure-activity relationship (SAR) suggests that modifications in the phenyl rings can enhance pain relief properties.

3. Antimicrobial Activity

The antimicrobial potential of this compound can be inferred from studies on similar compounds. For example, N-phenylacetamides with thiazole moieties exhibited promising antibacterial effects against various bacterial strains . The introduction of phenoxyethyl and sulfonamide groups may enhance the compound's ability to penetrate bacterial membranes or inhibit key metabolic pathways.

Research Findings Summary

Propiedades

IUPAC Name |

N-[3-(2-phenoxyethylsulfonylamino)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-13(19)17-14-6-5-7-15(12-14)18-23(20,21)11-10-22-16-8-3-2-4-9-16/h2-9,12,18H,10-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNUWAZCUKTYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.